

Application Notes and Protocols: Utilizing Ambroxol Hydrochloride in GBA Mutant Fibroblast Studies

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Compound of Interest

Compound Name: Ambroxol hydrochloride

Cat. No.: B3417767

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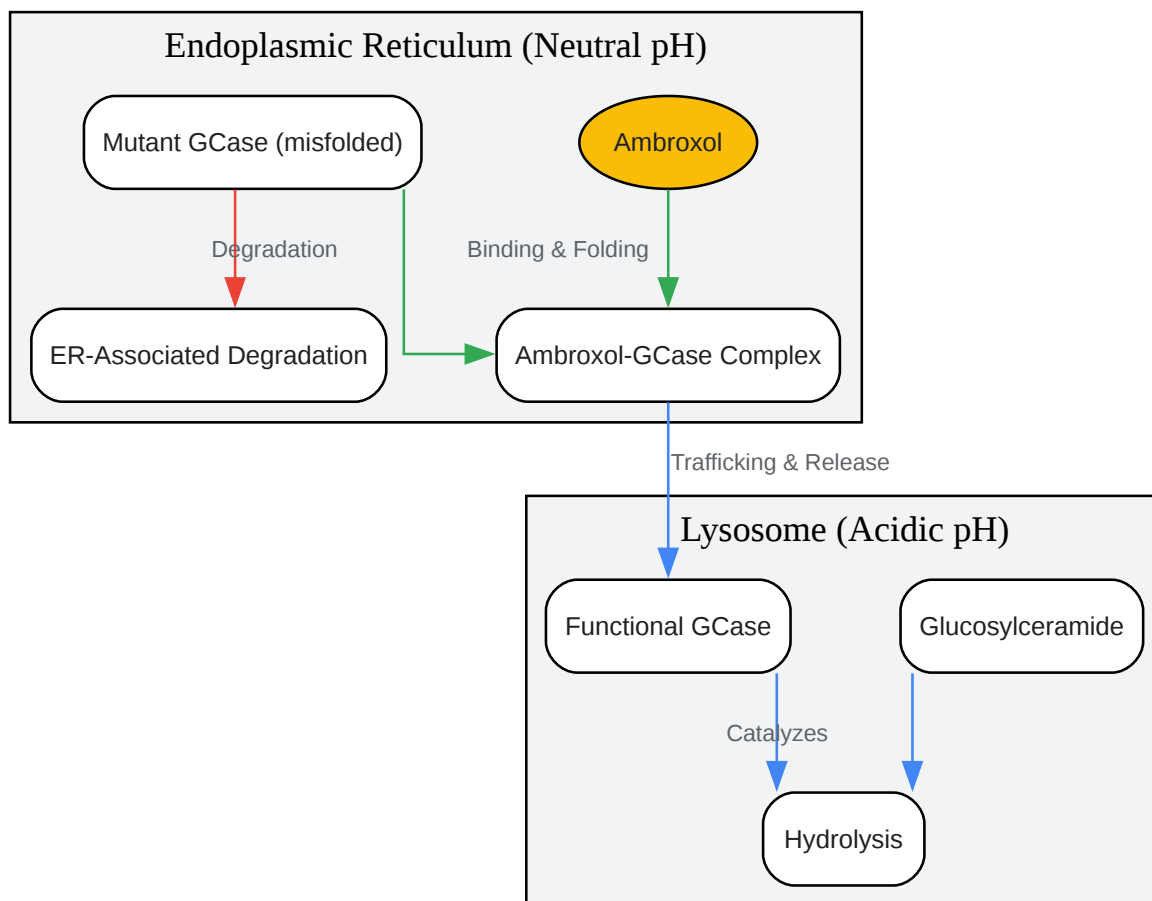
For Researchers, Scientists, and Drug Development Professionals

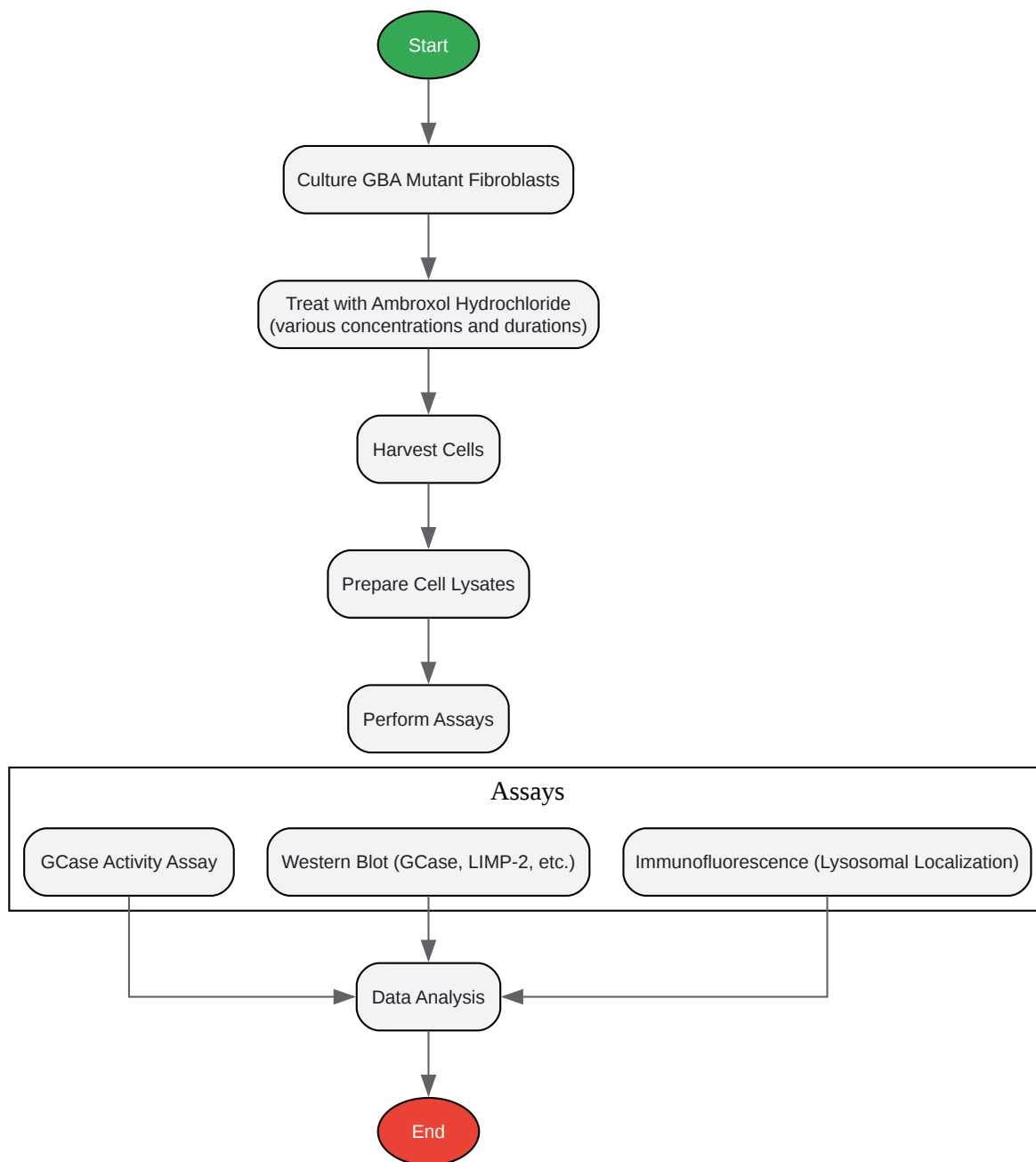
These application notes provide a comprehensive guide for utilizing **Ambroxol hydrochloride** in laboratory studies involving fibroblasts with mutations in the GBA gene, a key area of research for Gaucher disease and Parkinson's disease.

Ambroxol hydrochloride, a commonly used mucolytic agent, has been identified as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase), which is deficient in individuals with GBA mutations.[1][2][3] In the endoplasmic reticulum (ER), Ambroxol binds to misfolded mutant GCase, stabilizing its conformation and facilitating its proper trafficking to the lysosome, where it can perform its function of breaking down glucosylceramide.[1][4][5] This chaperone activity is pH-dependent, with Ambroxol binding in the neutral pH of the ER and releasing in the acidic environment of the lysosome.[4][5] Studies have demonstrated that treatment of GBA mutant fibroblasts with Ambroxol leads to a significant increase in GCase activity and protein levels, highlighting its therapeutic potential.[1][6][7]

Mechanism of Action of Ambroxol as a Pharmacological Chaperone

Mutations in the GBA1 gene can lead to the misfolding of the GCase enzyme.[1][2] These misfolded proteins are often retained in the endoplasmic reticulum (ER) and targeted for degradation through the ER-associated degradation (ERAD) pathway.[1] Ambroxol acts as a pharmacological chaperone by binding to the mutant GCase in the ER.[4][5] This binding helps to stabilize the protein, promoting its correct folding and subsequent trafficking to the lysosome.[1][4] The interaction is pH-sensitive; Ambroxol binds to GCase at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, allowing the rescued enzyme to function.[4][5] This leads to an overall increase in the amount of functional GCase in the lysosome, which can help to clear the accumulation of its substrate, glucosylceramide.[4]





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